2-Imino-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carbonitrile
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Overview
Description
2-IMINO-5-OXO-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-3-YL CYANIDE is a complex heterocyclic compound. It belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . For 2-IMINO-5-OXO-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-3-YL CYANIDE, a similar approach can be employed. The reaction conditions often include the use of strong bases like sodium methoxide in butanol under reflux .
Industrial Production Methods
Industrial production methods for such compounds may involve multi-step synthesis processes, including the use of carboxylic anhydrides or acid chlorides for acylation, followed by cyclization reactions . The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-IMINO-5-OXO-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2-IMINO-5-OXO-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-3-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-IMINO-5-OXO-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction . As a cyclin-dependent kinase inhibitor, it interferes with the cell cycle progression, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: These derivatives are known for their tyrosine kinase inhibitory activity.
Pyrimidino[4,5-d][1,3]oxazine derivatives: These compounds are synthesized from similar starting materials and have diverse biological activities.
Uniqueness
2-IMINO-5-OXO-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-3-YL CYANIDE is unique due to its specific substitution pattern and the presence of the cyanide group, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C18H12N6O |
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Molecular Weight |
328.3 g/mol |
IUPAC Name |
6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C18H12N6O/c19-9-13-8-14-17(22-15-5-1-2-7-23(15)18(14)25)24(16(13)20)11-12-4-3-6-21-10-12/h1-8,10,20H,11H2 |
InChI Key |
SQDXYBBUJILGGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=C(C(=N)N3CC4=CN=CC=C4)C#N)C(=O)N2C=C1 |
Origin of Product |
United States |
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